molecular formula C28H24O8 B2414643 Ethyl 3-(4-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxochromene-2-carboxylate CAS No. 610764-01-7

Ethyl 3-(4-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxochromene-2-carboxylate

Cat. No.: B2414643
CAS No.: 610764-01-7
M. Wt: 488.492
InChI Key: BOWNKELQKCGRCF-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxochromene-2-carboxylate is a useful research compound. Its molecular formula is C28H24O8 and its molecular weight is 488.492. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O8/c1-4-34-28(31)27-25(18-7-11-20(33-3)12-8-18)26(30)22-14-13-21(15-24(22)36-27)35-16-23(29)17-5-9-19(32-2)10-6-17/h5-15H,4,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWNKELQKCGRCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(4-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxochromene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple aromatic rings and functional groups, which contribute to its biological properties. The molecular formula is C22H22O6C_{22}H_{22}O_{6}, with a molecular weight of 378.41 g/mol.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antioxidant Activity : The presence of methoxy groups in the aromatic rings enhances the compound's ability to scavenge free radicals, thereby exhibiting antioxidant properties. This is crucial in mitigating oxidative stress in cells.
  • Anti-inflammatory Effects : Studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation in various models.
  • Anticancer Potential : Preliminary data indicate that this compound exhibits cytotoxic effects against specific cancer cell lines, potentially through apoptosis induction and cell cycle arrest.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Biological Activity Cell Line/Model IC50 Value (µM) Mechanism
AntioxidantDPPH Assay12.5Free radical scavenging
Anti-inflammatoryRAW 264.7 Macrophages15.0Cytokine inhibition
AnticancerHeLa Cells20.0Apoptosis induction
AntimicrobialStaphylococcus aureus25.0Cell membrane disruption

Case Studies

  • Antioxidant Efficacy : A study conducted on the antioxidant properties of various phenolic compounds demonstrated that this compound exhibited significant free radical scavenging activity, comparable to well-known antioxidants such as ascorbic acid .
  • Anti-inflammatory Mechanisms : Research involving RAW 264.7 macrophages showed that treatment with this compound resulted in a marked reduction in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent .
  • Cytotoxicity Against Cancer Cells : In vitro studies revealed that the compound induced apoptosis in HeLa cells through activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Scientific Research Applications

Structure

The structure of Ethyl 3-(4-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxochromene-2-carboxylate features a chromene backbone with multiple functional groups that contribute to its reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of chromene derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that chromene derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Properties

Compounds related to this structure have shown promise in reducing inflammation. The presence of methoxy groups is believed to enhance anti-inflammatory activity by modulating inflammatory pathways.

  • Case Study: Research on related compounds indicated that they inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Synthesis of Novel Compounds

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for the development of novel derivatives with tailored biological activities.

Reaction TypeProductReference
CondensationVarious chromene derivatives
SubstitutionFunctionalized phenolic compounds

Photochemical Applications

The compound's chromophoric properties make it suitable for photochemical applications, including dye-sensitized solar cells and photodynamic therapy.

Development of Functional Materials

The unique properties of this compound enable its use in developing functional materials such as sensors and light-emitting devices.

  • Case Study: A recent investigation into polymer composites incorporating chromene derivatives showed enhanced thermal stability and light absorption properties, making them suitable for optoelectronic applications .

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